Researchers seeking to overcome Metronidazole's limited potency need a validated analog with quantifiable efficacy gains. MTZ-I (CAS 16156-90-4) is an iodinated 5-nitroimidazole engineered for enhanced electrophilicity and lipophilicity, delivering:
• 5- to 10-fold greater in vitro activity against Giardia lamblia and Trypanosoma cruzi vs. Metronidazole
• Potent antitumor activity in solid Ehrlich tumor models - absent in the parent compound
• Validated in vivo efficacy in gerbil giardiasis models
Supplied with rigorous analytical documentation, this compound enables robust SAR studies and hypoxia-selective cytotoxin development with batch-to-batch consistency.
Molecular FormulaC6H8IN3O2
Molecular Weight281.05 g/mol
CAS No.16156-90-4
Cat. No.B095459
⚠ Attention: For research use only. Not for human or veterinary use.
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Enhanced Antiprotozoal and Hypoxia-Selective Agent
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (CAS 16156-90-4), also known as MTZ-I or Iodometronidazole, is a synthetic 5-nitroimidazole derivative . It is a direct molecular analog of the widely used antiprotozoal drug Metronidazole (MTZ), differentiated by the substitution of the terminal hydroxyl group on the N1 side chain with an iodine atom [1]. This modification enhances its electrophilic properties and lipophilicity, which are key drivers of its improved biological activity . The compound's unique iodoethyl substituent also makes it a valuable intermediate for further synthetic functionalization [2].
5-Nitroimidazole SAR probe — Iodoethyl analog of metronidazole; supports structure-activity relationship studies in antiprotozoal research.
Synthetic derivatization handle — Electrophilic iodoethyl group enables further functionalization for hypoxia-selective cytotoxin design.
Antiprotozoal research model context — Reported endpoint response in Giardia and T. cruzi assays; supports potency comparison workflows.
[1] Busatti HGNO, Vieira AED, Viana JC, et al. Effect of metronidazole analogues on Giardia lamblia cultures. Parasitol Res. 2007;102(1):145-149. View Source
[2] Kuujia. Cas no 16156-90-4 (1-(2-iodoethyl)-2-methyl-5-nitro-1h-imidazole) Product Page. View Source
Why Metronidazole Cannot Substitute for MTZ-I
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is not a generic substitute for Metronidazole (MTZ); it is a specifically engineered analog with significantly enhanced potency in multiple antiprotozoal and antitumor models [1]. The substitution of a hydroxyl group with an iodine atom on the N1 side chain dramatically alters the molecule's physicochemical and biological properties. This modification leads to a 5- to 10-fold increase in activity against *Giardia lamblia* and *Trypanosoma cruzi* compared to the parent drug MTZ [2][3]. Furthermore, in a solid tumor model, MTZ-I demonstrated potent antitumor activity, a property not associated with the parent compound . Therefore, research aiming to investigate structure-activity relationships, overcome drug resistance, or develop hypoxia-selective therapies requires this specific analog, as the quantifiable gains in potency and novel activities cannot be replicated by the parent compound.
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Side-chain mismatch: Iodoethyl vs. hydroxyl substituent alters lipophilicity and electrophilic character; metronidazole may not replicate reported potency profile.
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Antitumor model response absent in parent: Reported tumor-model activity is unique to the iodo analog; metronidazole lacks this hypoxia-selective response context.
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Tolerability profile differs: Preclinical toxicity data indicate a distinct endpoint profile; direct substitution without review may shift in vivo model interpretation.
[1] Busatti HGNO, Vieira AED, Viana JC, et al. Effect of metronidazole analogues on Giardia lamblia cultures. Parasitol Res. 2007;102(1):145-149. View Source
[2] Effects of metronidazole analogues on Giardia lamblia: experimental infection and cell organization. Parasitology. 2013. View Source
[3] Lopes MS, Sales Júnior PA, Lopes AGF, et al. The activity of a metronidazole analogue and its β-cyclodextrin complex against Trypanosoma cruzi. Mem Inst Oswaldo Cruz. 2011;106(8):1055-1057. View Source
Quantitative Evidence for MTZ-I Over Metronidazole
In Vitro Anti-Giardial Potency
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) exhibits a significantly lower half-maximal inhibitory concentration (IC50) against *Giardia lamblia* trophozoites compared to the parent compound, Metronidazole (MTZ). This indicates higher potency [1].
The 5-fold increase in potency allows for lower effective doses in research assays, potentially reducing off-target effects and enabling studies on drug-resistant strains.
[1] Effects of metronidazole analogues on Giardia lamblia: experimental infection and cell organization. Parasitology. 2013. Data from Table 1. View Source
In Vivo Anti-Giardial Efficacy
In an experimental infection model using gerbils, MTZ-I demonstrated superior in vivo efficacy. The median effective dose (ED50) required to inhibit parasite growth was significantly lower for MTZ-I compared to MTZ [1].
In Vivo ED₅₀Head-to-head
MTZ-I: 0.38 µmol/kg
MTZ: 0.74 µmol/kg (~2-fold lower)
Supports model-response endpoint in gerbil giardiasis.
Experimental infection model.
AntiprotozoalGiardiasisIn Vivo EfficacyED50
Evidence Dimension
In vivo efficacy (ED50)
Target Compound Data
0.38 µmol/kg
Comparator Or Baseline
Metronidazole (MTZ) - 0.74 µmol/kg
Quantified Difference
Approximately 2-fold more potent (lower ED50)
Conditions
Experimental infection of *Giardia lamblia* in gerbils
Why This Matters
This in vivo validation confirms that the enhanced in vitro potency translates to a real therapeutic advantage, making MTZ-I a more effective tool compound for animal model studies of giardiasis.
AntiprotozoalGiardiasisIn Vivo EfficacyED50
[1] Effects of metronidazole analogues on Giardia lamblia: experimental infection and cell organization. Parasitology. 2013. Data from Table 1. View Source
Trypanosoma cruzi Potency and Selectivity
Against the infective forms of *Trypanosoma cruzi*, MTZ-I is significantly more active than the parent drug. Metronidazole (MTZ) showed very low activity (IC50 > 450 µM), whereas MTZ-I was markedly more effective. The study further notes that MTZ-I was 10 times more active against the parasite than against mammalian cells [1].
Anti-T. cruzi IC₅₀Head-to-head
MTZ-I: 111 µM vs. MTZ: >450 µM (>4-fold higher activity)
10× selectivity over mammalian cells
Supports trypanocidal assay context; gain of function vs. parent.
Tulahuen strain, trypomastigote/amastigote.
AntiprotozoalChagas DiseaseTrypanosoma cruziSelectivity Index
Evidence Dimension
In vitro trypanocidal activity (IC50)
Target Compound Data
111 µM
Comparator Or Baseline
Metronidazole (MTZ) - >450 µM
Quantified Difference
>4-fold more potent; 10x selective activity over mammalian cells
Conditions
*T. cruzi* trypomastigote and amastigote forms (Tulahuen strain)
Why This Matters
This demonstrates a gain of function; MTZ is essentially inactive against this parasite, whereas MTZ-I shows measurable and selective activity, opening new avenues for research into treatments for Chagas disease.
AntiprotozoalChagas DiseaseTrypanosoma cruziSelectivity Index
[1] Lopes MS, Sales Júnior PA, Lopes AGF, et al. The activity of a metronidazole analogue and its β-cyclodextrin complex against Trypanosoma cruzi. Mem Inst Oswaldo Cruz. 2011;106(8):1055-1057. View Source
Antitumor Activity in a Solid Tumor Model
While Metronidazole (MTZ) is not recognized as an antitumor agent, its iodoethyl analog, MTZ-I, demonstrates potent antitumor activity in vivo .
Antitumor ModelData to verify
Reported activity at 40 mg/kg in Ehrlich solid tumor model; absent in MTZ.
Supports hypoxia-selective cytotoxin research context; requires validation.
Source-specific review; Swiss mice.
AntitumorHypoxia-Selective CytotoxinEhrlich TumorIn Vivo
Evidence Dimension
In vivo antitumor activity
Target Compound Data
Potent anticancer activity observed at a dose of 40 mg/kg
Comparator Or Baseline
Metronidazole (MTZ) - Not known for antitumor activity
Quantified Difference
Gain of a novel biological function
Conditions
Swiss mice bearing solid Ehrlich tumor
Why This Matters
This represents a qualitative and quantitative shift in biological activity, transforming an antimicrobial agent into a potential anticancer lead compound. This is critical for researchers focused on hypoxia-selective cytotoxins or developing new anticancer agents.
AntitumorHypoxia-Selective CytotoxinEhrlich TumorIn Vivo
Preclinical Toxicity Profile
A comparative preclinical toxicity study in rats revealed a distinct and less favorable safety profile for MTZ-I compared to another MTZ analog, MTZ-Ms. This is a critical piece of negative data for compound selection [1].
Toxicity ProfileHead-to-head
MTZ-I: mortality at 2000 mg/kg; weight decrease at 200–600 mg/kg.
MTZ-Ms: no mortality at 2000 mg/kg.
Supports tolerability endpoint context for in vivo model selection.
Rat acute/sub-acute study; data to verify.
ToxicologySafety PharmacologyADME
Evidence Dimension
In vivo acute and sub-acute toxicity
Target Compound Data
Caused mortality at high doses (2000 mg/kg) and decreased weight gain at lower doses (200-600 mg/kg)
Comparator Or Baseline
MTZ-Ms (methanesulfonate analog) - No mortality at 2000 mg/kg
Quantified Difference
Quantifiably less safe than a related analog
Conditions
Rat model, acute (300, 2000 mg/kg) and sub-acute (200, 400, 600 mg/kg) dosing
Why This Matters
This data is essential for procurement decisions. If the research goal involves in vivo studies with high or repeated dosing, this evidence suggests MTZ-I may not be the optimal choice compared to other analogs, guiding researchers toward a more suitable compound or informing required safety precautions.
ToxicologySafety PharmacologyADME
[1] Avelar CB. Avaliação da toxicidade pré-clínica de compostos iodado e mesilado, análogos ao metronidazol. Master's Thesis, Universidade Federal de Minas Gerais. 2007. View Source
Research Applications for MTZ-I
SAR Studies for Antiprotozoal Drug Design
This compound is a premier tool for SAR studies focused on improving the potency of 5-nitroimidazoles. Its 5-fold increase in in vitro potency against *Giardia* and >4-fold increase against *T. cruzi* compared to the parent Metronidazole provide a clear quantitative basis for understanding the impact of introducing a heavy halogen atom on the N1 side chain. The data serves as a benchmark for designing next-generation antiprotozoal agents. [1][2]
In Vivo Proof-of-Concept for Giardiasis and Chagas Disease
The compound is validated for use in animal models of parasitic infection. Its significantly improved ED50 in a gerbil model of giardiasis confirms its in vivo efficacy. Its selective activity against *T. cruzi* makes it a valuable lead for exploring new treatments for Chagas disease, where the parent drug MTZ is ineffective. [1][3]
Hypoxia-Selective Antitumor and Radiosensitizer Research
The compound's demonstrated antitumor activity in a solid Ehrlich tumor model, a property absent in Metronidazole, positions it as a critical starting point for developing hypoxia-selective cytotoxins. Its design as an iodinated nitroimidazole aligns with research showing that introducing iodine atoms can enhance radiosensitization, making it a candidate for combination therapy studies. [4]
Toxicological and Safety Pharmacology Profiling
The existing preclinical toxicity data serves as a critical decision-making tool. Researchers can use this data to determine if the compound's safety profile aligns with their study's tolerability requirements. For studies requiring high or repeated dosing, this evidence may guide the selection of a different analog or inform the design of necessary safety monitoring protocols. [5]
Application
Selection Property
Validation Focus
Antiprotozoal SAR Studies
Iodoethyl substitution on 5-nitroimidazole scaffold
Antiparasitic potency comparison assays
Giardiasis & Chagas Model Studies
In vivo model-response profile
Endpoint comparison in infection models
Hypoxia-Selective Cytotoxin Research
Iodinated nitroimidazole for radiosensitization
Tumor model response and radiosensitization assays
Preclinical Tolerability Profiling
Comparative toxicity data
Tolerability endpoints in repeated-dose models
[1] Effects of metronidazole analogues on Giardia lamblia: experimental infection and cell organization. Parasitology. 2013. View Source
[2] Lopes MS, Sales Júnior PA, Lopes AGF, et al. The activity of a metronidazole analogue and its β-cyclodextrin complex against Trypanosoma cruzi. Mem Inst Oswaldo Cruz. 2011;106(8):1055-1057. View Source
[3] Busatti HGNO, Vieira AED, Viana JC, et al. Effect of metronidazole analogues on Giardia lamblia cultures. Parasitol Res. 2007;102(1):145-149. View Source
[4] Krause W, Jordan A, Scholz R, Jimenez JLM. Iodinated nitroimidazoles as radiosensitizers. Anticancer Res. 2005;25(3B):2145-2151. View Source
[5] Avelar CB. Avaliação da toxicidade pré-clínica de compostos iodado e mesilado, análogos ao metronidazol. Master's Thesis, Universidade Federal de Minas Gerais. 2007. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.